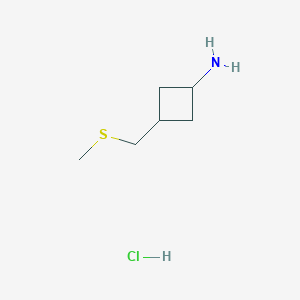
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a methylsulfanylmethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amides and other reduced derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylsulfanylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
- 3-(Methylthio)methylcyclobutan-1-amine
- 3-(Ethylsulfanylmethyl)cyclobutan-1-amine
- 3-(Methylsulfanylmethyl)cyclopentan-1-amine
Uniqueness
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
生物活性
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride, a compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves the reaction of cyclobutanone with methylthiomethylamine. The process is optimized for high yield and purity, often employing purification techniques such as recrystallization and chromatography to obtain the hydrochloride salt form.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The amine group in the structure allows for hydrogen bonding with biological molecules, which can influence their conformation and function. Additionally, the methylsulfanylmethyl group is subject to metabolic transformations that may lead to the formation of active metabolites capable of exerting biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains.
- Cellular Effects : The compound may influence cellular functions through interactions with enzymes and proteins, potentially altering gene expression and cellular metabolism.
- Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic applications, particularly in drug development.
Table 1: Summary of Biological Activities
Comparative Analysis
When compared to similar compounds such as 3-(Methylthio)methylcyclobutan-1-amine and 3-(Ethylsulfanylmethyl)cyclobutan-1-amine, this compound shows unique properties due to its specific substitution pattern. This distinctiveness may contribute to its varied reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.
属性
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOQAZLJPTZBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














